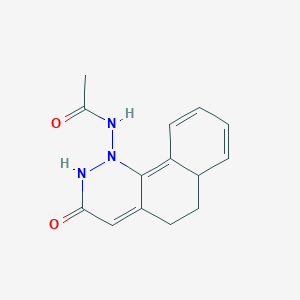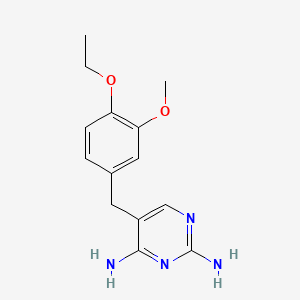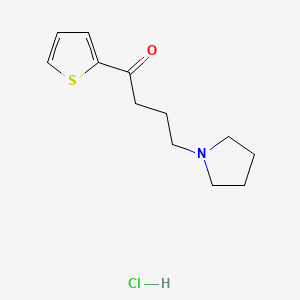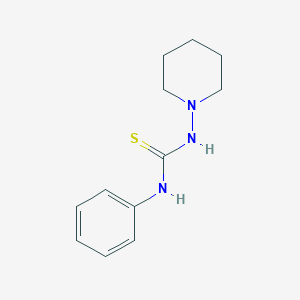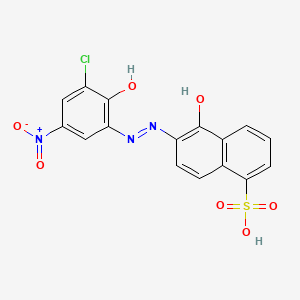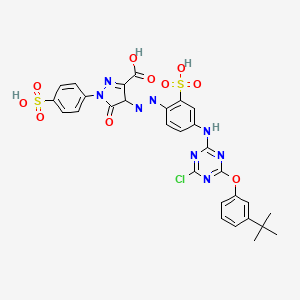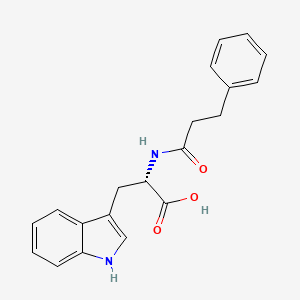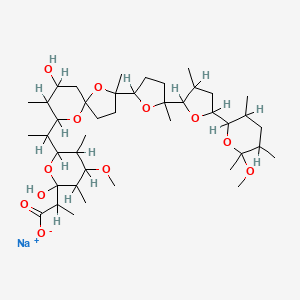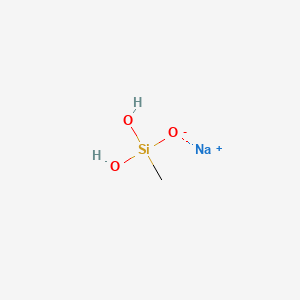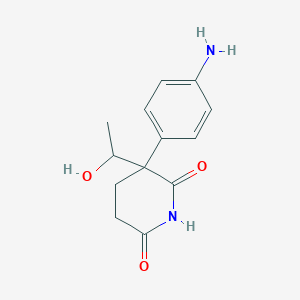
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Aminophenyl Group: The 4-aminophenyl group can be introduced via nucleophilic substitution reactions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially forming alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Unique due to its specific substitution pattern on the piperidine ring.
4-Aminophenylpiperidine-2,6-dione: Lacks the hydroxyethyl group, which may alter its biological activity.
3-(4-Methylphenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Substitution with a methyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the aminophenyl and hydroxyethyl groups in this compound confers unique chemical properties and potential biological activities, distinguishing it from other piperidine derivatives.
Eigenschaften
CAS-Nummer |
92137-87-6 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)13(7-6-11(17)15-12(13)18)9-2-4-10(14)5-3-9/h2-5,8,16H,6-7,14H2,1H3,(H,15,17,18) |
InChI-Schlüssel |
KTPHSRMGDZXXDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCC(=O)NC1=O)C2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



